Compound Description: This compound is a potent and orally active leukotriene receptor antagonist with a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes. It also exhibits a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea, and an oral ED50 of 1.14 μmol/kg opposite LTD4-induced bronchoconstriction in guinea pigs. []
Compound Description: GR-55562 and its O-methylated analogs were synthesized and evaluated for their binding affinity at cloned h5-HT1D, h5-HT1B, and h5-HT1A receptors. Functional activity was determined using a [35S]GTPγS binding assay at the h5-HT1B receptor. [] GR-55562 itself, along with its O-methylated analog and (1Z)-3-(N,N-dimethylamino)prop-1-enyl derivative, act as neutral and potent antagonists. []
Compound Description: APD791 is a novel, high-affinity 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It demonstrates high-affinity binding (Ki = 4.9 nM) and functional inverse agonism of inositol phosphate accumulation (IC50 = 5.2 nM) in human embryonic kidney cells expressing the human 5-HT2A receptor. [] It shows >2000-fold selectivity for the 5-HT2A receptor over 5-HT2C and 5-HT2B receptors and is inactive against a wide panel of other G-protein-coupled receptors. []
Compound Description: PB12 was reported as a potent and selective dopamine D4 receptor ligand. Structural modifications to this compound were explored to enhance its affinity for the D3 receptor. []
Compound Description: Compound 19 emerged from structural modifications of PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide) aimed at improving D3 receptor affinity. This compound, along with others in the series, exhibited improved binding affinity for the D3 receptor while decreasing D4 affinity. []
Compound Description: Compound 27 was a derivative of N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (compound 19) that displayed high affinity for the D3 receptor and high selectivity over D2, D4, 5-HT1A, and α1 receptors. [] It was considered a potential candidate for positron emission tomography (PET) due to its affinity, lipophilicity, and feasibility of [11C] labeling. []
Compound Description: Compound 41 exhibited high affinity for the D3 receptor and high selectivity over D2, D4, 5-HT1A, and α1 receptors. [] Like compound 27, it was identified as a potential candidate for PET due to its binding affinity, lipophilicity, and potential for [11C] labeling. []
Compound Description: [14C]-batanopride, a radiolabeled analog of the antiemetic drug batanopride, was synthesized in a seven-step sequence. The synthesis involved specific labeling of the carbonyl group with carbon-14. []
Compound Description: YM-09151-2, a benzamide derivative, showed potent neuroleptic activity. It was 13 times more potent than haloperidol and 408 times more potent than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. [] YM-09151-2 also demonstrated a favorable ratio of antistereotypic activity to cataleptogenicity compared with haloperidol and metoclopramide, indicating potential for fewer side effects in psychosis treatment. []
Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in the treatment of blood cancers. It was synthesized by oxidation of Venetoclax using m-CPBA in dichloromethane. []
Compound Description: VHA is another potential oxidative impurity of Venetoclax. It was synthesized by heating VNO (Venetoclax N-oxide) with water under reflux for 36 hours, a process involving a [, ] Meisenheimer rearrangement. []
Compound Description: Quin-C1 is a substituted quinazolinone identified as a ligand for formyl peptide receptor-like 1 (FPRL1). It induces chemotaxis, β-glucuronidase secretion in peripheral blood neutrophils, and enzyme release from RBL-FPRL1 cells. [] Quin-C1 also stimulates calcium mobilization, extracellular signal-regulated protein kinases 1 and 2 phosphorylation, and internalizes FPRL1 fused to green fluorescent protein. []
N-[4-(2-Pyridyl)thiazol-2-yl]benzamides
Compound Description: This series of compounds was developed as potential adenosine antagonists based on a template approach. They were designed by replacing the bicyclic heterocyclic ring system of earlier isoquinoline and quinazoline adenosine A3 receptor ligands with a thiazole ring. [] These compounds exhibited adenosine affinities in the micromolar range. []
Compound Description: VUF5472 is a potent and highly selective adenosine A1 receptor antagonist with a Ki value of 20 nM. []
N-Substituted Thiazolo and Thiadiazolo Ureas
Compound Description: This series of compounds represents urea analogs N-substituted with thiazolo and thiadiazolo heterocycles. These compounds were designed as potential adenosine receptor antagonists based on the structure of previously described quinazoline urea antagonists. []
Overview
3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic organic compound notable for its unique structural features, which include a methoxy group, a pyrrolidine ring, and a benzamide moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry and pharmacology. The compound's chemical structure can be denoted by the molecular formula C15H20N2O2 and a molecular weight of approximately 260.34 g/mol.
Source and Classification
This compound is classified under the category of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. The presence of the methoxy and pyrrolidinyl groups contributes to its classification as a pyrrolidine-containing benzamide. It is synthesized from commercially available starting materials, making it accessible for research and development purposes.
Synthesis Analysis
Methods and Technical Details
The synthesis of 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves several key steps:
Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 4-(pyrrolidin-1-yl)phenethylamine.
Coupling Reaction: The carboxylic acid group of 3-methoxybenzoic acid is activated using a coupling reagent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Amide Bond Formation: The activated carboxylic acid reacts with 4-(pyrrolidin-1-yl)phenethylamine to form the desired benzamide product.
This method allows for efficient formation of the amide bond, which is crucial for the compound's biological activity.
Molecular Structure Analysis
Structure and Data
The molecular structure of 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can be represented as follows:
Molecular Formula C15H20N2O2
Structural Features
Methoxy Group: Contributes to electron donation, enhancing solubility.
Pyrrolidine Ring: Imparts rigidity and influences biological interactions.
Benzamide Moiety: Serves as a pharmacophore in drug design.
The compound's three-dimensional conformation plays a significant role in its interaction with biological targets.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo several chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide bond can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions, often employing nucleophilic substitution techniques.
Technical Details
Each reaction type requires specific conditions regarding temperature, solvent, and reagents to achieve optimal yields and selectivity.
Mechanism of Action
The mechanism of action for 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. The presence of the pyrrolidine ring may facilitate binding through conformational adaptability, while the methoxy group may enhance lipophilicity, allowing better membrane permeability.
Process and Data
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes, suggesting potential therapeutic applications.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a solid or crystalline form.
Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.
Relevant data on these properties are crucial for understanding how the compound behaves under various experimental conditions.
Applications
3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has potential applications in:
Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders or other diseases influenced by receptor modulation.
Biochemical Research: Used in studies investigating enzyme inhibition or receptor binding affinities.
Pharmacological Studies: Investigated for its therapeutic effects and mechanisms in preclinical models.
The ongoing research into this compound highlights its significance in drug discovery and development efforts aimed at addressing various health challenges.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.